molecular formula C21H22O3 B14004324 2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione CAS No. 38354-23-3

2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione

Cat. No.: B14004324
CAS No.: 38354-23-3
M. Wt: 322.4 g/mol
InChI Key: DQUKVLLRIXSWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione is an organic compound with a complex structure that includes both phenyl and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione typically involves the Claisen condensation of ethyl acetate with dimethyl phthalate, followed by decarboxylation of the resulting sodium salt of 2-ethoxycarbonyl-1,3-indandione . This method is efficient and widely used in laboratory settings.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, facilitating redox reactions and influencing the activity of enzymes and other proteins. Its unique structure allows it to bind to specific sites on target molecules, modulating their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxy-3,5-dipropan-2-yl-phenyl)indene-1,3-dione is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

38354-23-3

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-[4-hydroxy-3,5-di(propan-2-yl)phenyl]indene-1,3-dione

InChI

InChI=1S/C21H22O3/c1-11(2)16-9-13(10-17(12(3)4)19(16)22)18-20(23)14-7-5-6-8-15(14)21(18)24/h5-12,18,22H,1-4H3

InChI Key

DQUKVLLRIXSWTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.